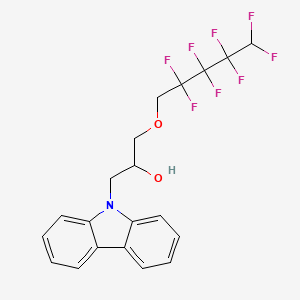
Combimicin B(sub 2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combimicin B(sub 2) is a kanamycin homolog produced by the strain of Micromonospora sp. K-6993, K-6993-Y-41, NRRL 2958-N-6. It is an antibiotic compound with a molecular formula of C20H41N5O8 and a molecular weight of 479.57 g/mol. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Combimicin B(sub 2) is synthesized through fermentation processes involving the strain Micromonospora sp. K-6993. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Combimicin B(sub 2) involves large-scale fermentation using optimized strains of Micromonospora sp. The fermentation process is carefully controlled to maximize yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Combimicin B(sub 2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Combimicin B(sub 2).
Substitution: Substitution reactions can occur, particularly involving the amino groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deaminated products.
Applications De Recherche Scientifique
Combimicin B(sub 2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mécanisme D'action
Combimicin B(sub 2) exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial cell growth and replication, leading to cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis inhibition.
Comparaison Avec Des Composés Similaires
Gentamicin C1a: A closely related compound with similar antibacterial properties.
Sagamicin: Another kanamycin homolog with comparable structure and function.
Uniqueness: Combimicin B(sub 2) is unique due to its specific production strain and its distinct molecular structure, which includes a 6’-N-methyl derivative of gentamicin C1a . This structural uniqueness contributes to its specific antibacterial activity and potential therapeutic applications.
Propriétés
Numéro CAS |
72265-90-8 |
|---|---|
Formule moléculaire |
C20H41N5O8 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
6-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)-3-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-20(29)12(7-26)31-19(14(28)17(20)25-2)33-16-11(24)5-10(23)15(13(16)27)32-18-9(22)4-3-8(6-21)30-18/h8-19,25-29H,3-7,21-24H2,1-2H3 |
Clé InChI |
FMXYGJMKSMWHKV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
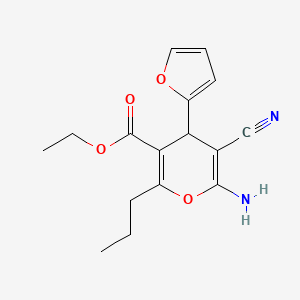
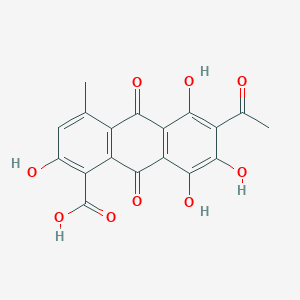
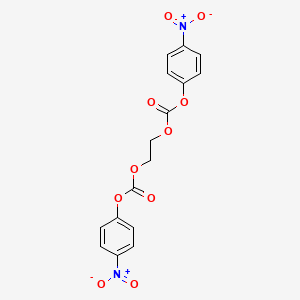
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)

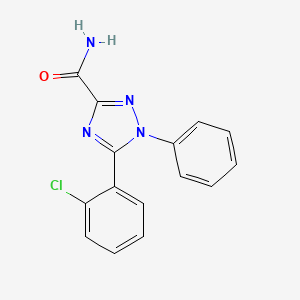
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)
